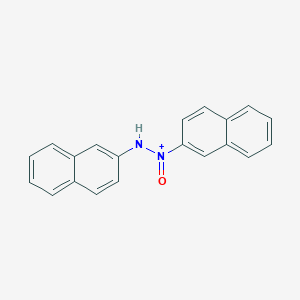

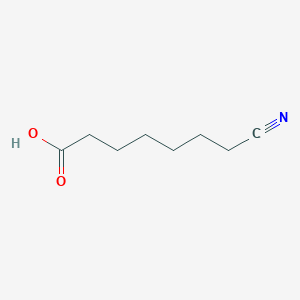

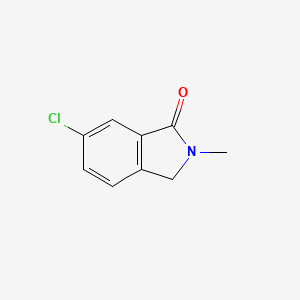

![molecular formula C7H15NSi B3273196 Dimethyl[2-(trimethylsilyl)ethynyl]amine CAS No. 58144-94-8](/img/structure/B3273196.png)

Dimethyl[2-(trimethylsilyl)ethynyl]amine

Übersicht

Beschreibung

Dimethyl[2-(trimethylsilyl)ethynyl]amine is a chemical compound with the CAS Number: 58144-94-8 . It has a molecular weight of 141.29 and is a liquid at room temperature . The IUPAC name for this compound is N,N-dimethyl-2-(trimethylsilyl)acetylenamine .

Molecular Structure Analysis

The molecular structure of Dimethyl[2-(trimethylsilyl)ethynyl]amine can be represented by the InChI code: 1S/C7H15NSi/c1-8(2)6-7-9(3,4)5/h1-5H3 . This indicates that the compound contains carbon ©, hydrogen (H), nitrogen (N), and silicon (Si) atoms.Physical And Chemical Properties Analysis

Dimethyl[2-(trimethylsilyl)ethynyl]amine is a liquid at room temperature . It has a molecular weight of 141.29 . The compound’s InChI key is NTUKZQVAAYSVDT-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen

Role of Amine Activators in Curing Parameters and Biomedical Applications

Amine activators, including tertiary aromatic amines, significantly impact the curing of acrylic resins used in denture resins or acrylic bone cements. These activators accelerate the benzoyl peroxide/amine system, affecting kinetics, mechanism, activation energy, and the system's toxicity. This research highlights the critical role of temperature on curing parameters and the potential biomedical applications of amine-activated systems (Vázquez, Levenfeld, & Román, 1998).

Amine-Related Compounds in Surface Waters

The emergence of amine-based post-combustion CO2 capture technologies has raised concerns over new sources of amines in the environment. This review compiles data on concentrations, sources, fate, and toxicity of amines and amine-related compounds in surface waters, highlighting the need for more research on their environmental impact and the potential risk of nitrosamines and nitramines contaminating drinking water supplies (Poste, Grung, & Wright, 2014).

Biogenic Amines in Fish and Nitrosamine Formation

Biogenic amines, such as histamine, cadaverine, and putrescine, play significant roles in fish safety, quality determination, and spoilage. Their relationship with food safety, spoilage indicators, and the potential for nitrosamine formation during spoilage or under certain conditions is critically reviewed, highlighting the importance of understanding these relationships for ensuring fish product safety (Bulushi, Poole, Deeth, & Dykes, 2009).

Dimethyl Ether (DME) as an Alternative Fuel

Dimethyl ether, an oxygenated fuel alternative to conventional diesel, offers promising environmental benefits due to its low emissions and superior atomization characteristics. The review discusses DME's combustion performance, exhaust emission characteristics, and the technological challenges associated with its application in compression ignition engines, underscoring the need for further research to enhance its use and sustainability (Park & Lee, 2014).

Safety And Hazards

Safety information for Dimethyl[2-(trimethylsilyl)ethynyl]amine indicates that it may be flammable and may cause eye irritation, skin irritation, and respiratory irritation . Precautionary measures should be taken when handling this compound, including avoiding ignition sources, handling in a well-ventilated area, and wearing appropriate personal protective equipment .

Eigenschaften

IUPAC Name |

N,N-dimethyl-2-trimethylsilylethynamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NSi/c1-8(2)6-7-9(3,4)5/h1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTUKZQVAAYSVDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C#C[Si](C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl[2-(trimethylsilyl)ethynyl]amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

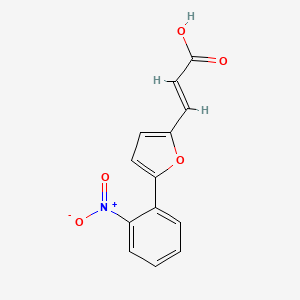

![Benzamide, N-[3-[(aminoiminomethyl)amino]-4-methylphenyl]-4-[(4-methyl-1-piperazinyl)methyl]-, hydrochloride (1:2)](/img/structure/B3273142.png)

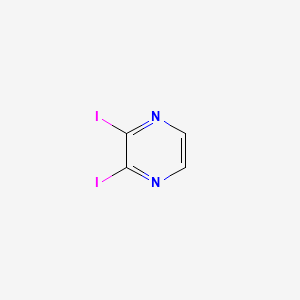

![3-(1-Benzofuran-2-yl)-1-(3-bromophenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-b]azepine](/img/structure/B3273200.png)